

A Comparative Guide to CCR8 Inhibitors: ML604086 vs. AZ084

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML604086

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This guide provides a detailed comparison of two prominent small molecule inhibitors of the C-C chemokine receptor 8 (CCR8): **ML604086** and AZ084. CCR8 has emerged as a promising therapeutic target in immunology and oncology, primarily due to its role in the function of regulatory T cells (Tregs) and Th2 cells. This document synthesizes available experimental data to objectively compare the efficacy, mechanism of action, and pharmacokinetic profiles of **ML604086** and AZ084.

At a Glance: Key Differences

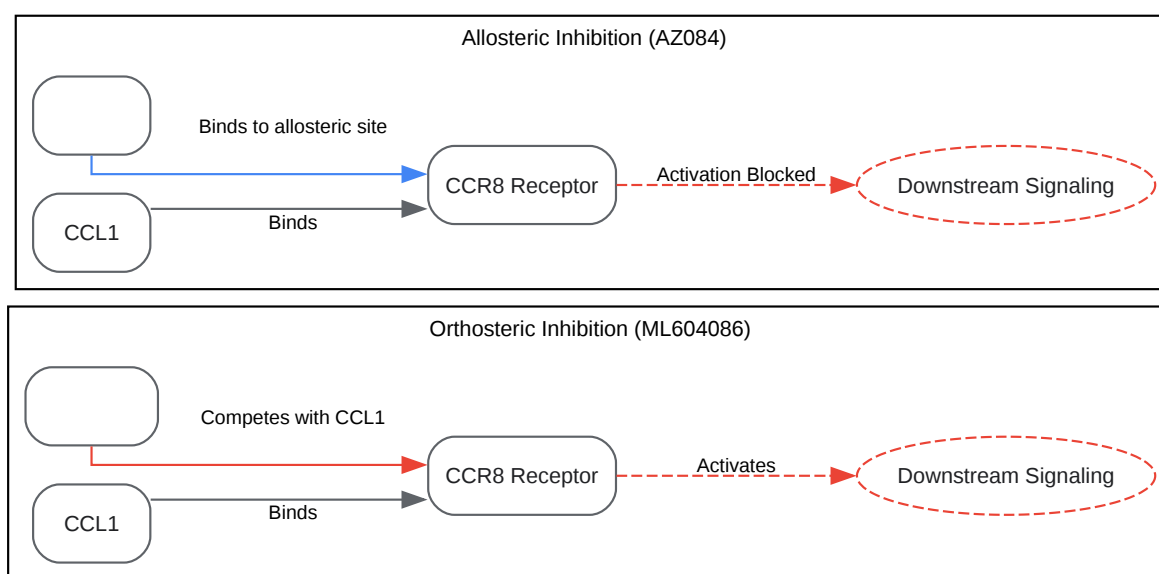
Feature	ML604086	AZ084
Mechanism of Action	Selective CCR8 inhibitor	Potent, selective, and orally active allosteric CCR8 antagonist
Primary Indication Studied	Asthma	Cancer, Asthma
Reported Efficacy	Ineffective in a primate model of asthma	Effective in a mouse tumor model (reduces Treg differentiation and metastasis)
Oral Bioavailability	Poor	Good (in rats)

Mechanism of Action

Both **ML604086** and AZ084 target the CCR8 receptor, a G protein-coupled receptor (GPCR) that binds to the chemokine CCL1. However, their specific mechanisms of inhibition differ.

ML604086 is a selective inhibitor that directly competes with CCL1 for binding to CCR8.^{[1][2]} This competitive antagonism blocks the downstream signaling cascade initiated by CCL1 binding, which includes calcium mobilization and cell migration.

AZ084 is described as a potent and selective allosteric antagonist of CCR8.^{[1][3][4]} This means it binds to a site on the receptor distinct from the CCL1 binding site. This binding event induces a conformational change in the receptor that prevents its activation by CCL1. Allosteric modulators can offer advantages in terms of specificity and the ability to modulate signaling in a more nuanced manner.



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Figure 1. Mechanisms of CCR8 inhibition by **ML604086** and AZ084.

Efficacy Data

Direct head-to-head efficacy studies of **ML604086** and AZ084 are not publicly available. The existing data is derived from studies in different disease models and species, making a direct

comparison challenging.

In Vitro Potency

Compound	Assay	Cell Line/System	Potency (IC ₅₀ / K _i)
ML604086	CCL1-mediated chemotaxis	Cynomolgus monkey CCR8-expressing cells	IC ₅₀ : 1.3 μM[1]
CCL1-induced Ca ²⁺ influx	Cynomolgus monkey CCR8-expressing cells	IC ₅₀ : 1.0 μM[1]	
AZ084	CCR8 binding	Human primary T cells, Dendritic cells	K _i : 0.9 nM[3][4]
Chemotaxis (AML cells)	AML cells	IC ₅₀ : 1.3 nM[1]	
Chemotaxis (Dendritic cells)	Dendritic cells	IC ₅₀ : 4.6 nM[1]	
Chemotaxis (T cells)	T cells	IC ₅₀ : 5.7 nM[1]	

Note: The different assays and cell systems used for each compound should be considered when interpreting these potency values.

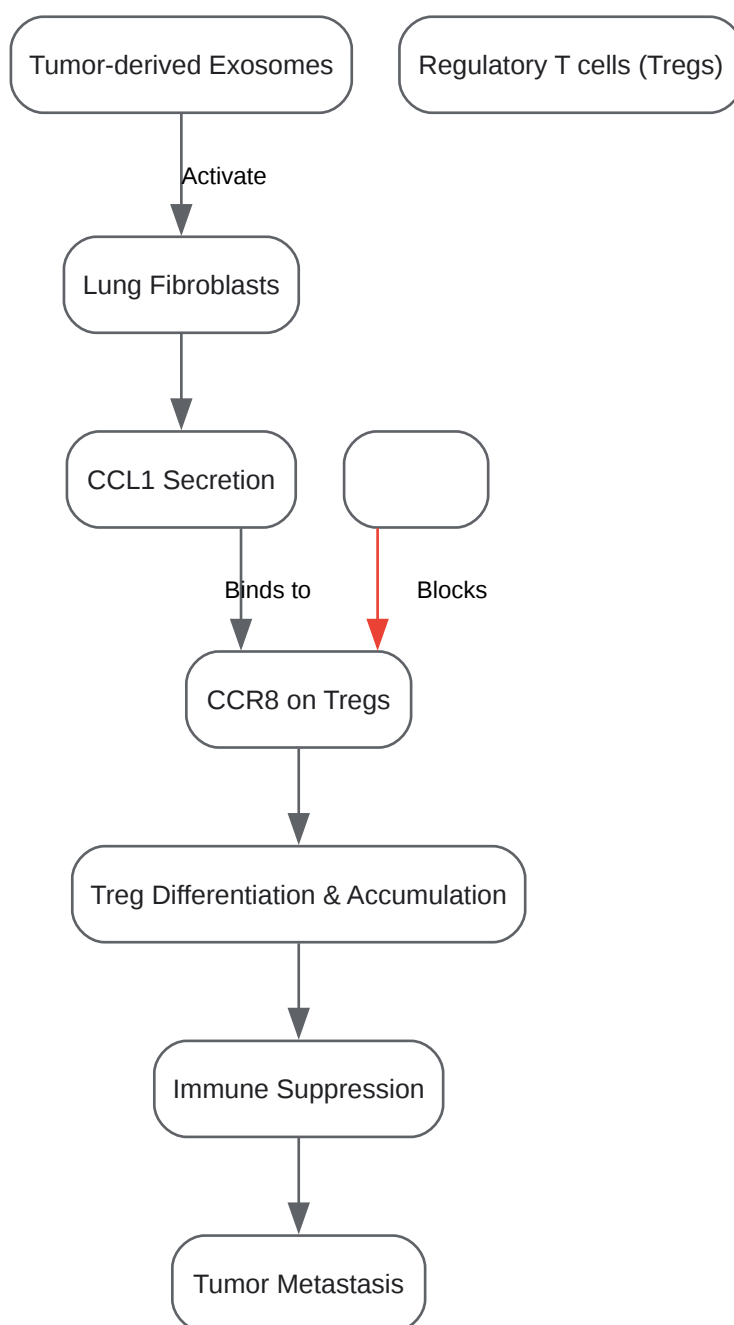
In Vivo Efficacy

ML604086 in a Primate Model of Asthma:

In a study using a primate model of asthma, intravenous administration of **ML604086** achieved over 98% inhibition of CCL1 binding to CCR8 on circulating T-cells.[5][6][7] However, this high level of target engagement did not translate into a significant reduction in airway eosinophilia, pro-inflammatory cytokine production, or improvements in airway resistance and compliance.[5][6][7] These findings suggest that CCR8 antagonism may not be an effective strategy for the treatment of asthma.

AZ084 in a Mouse Tumor Model:

In a subcutaneous Lewis Lung Carcinoma (LLC) mouse model, intraperitoneal administration of AZ084 demonstrated significant anti-tumor efficacy.[1] The proposed mechanism is the inhibition of Treg differentiation and subsequent reduction of tumor cell colonization in the lungs.[1] Specifically, AZ084 was shown to reduce the number of CD4+Foxp3+ Tregs in the lungs of mice pre-injected with LLC-derived exosomes.[1]



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Figure 2. Proposed mechanism of AZ084 in a tumor microenvironment.

Pharmacokinetics

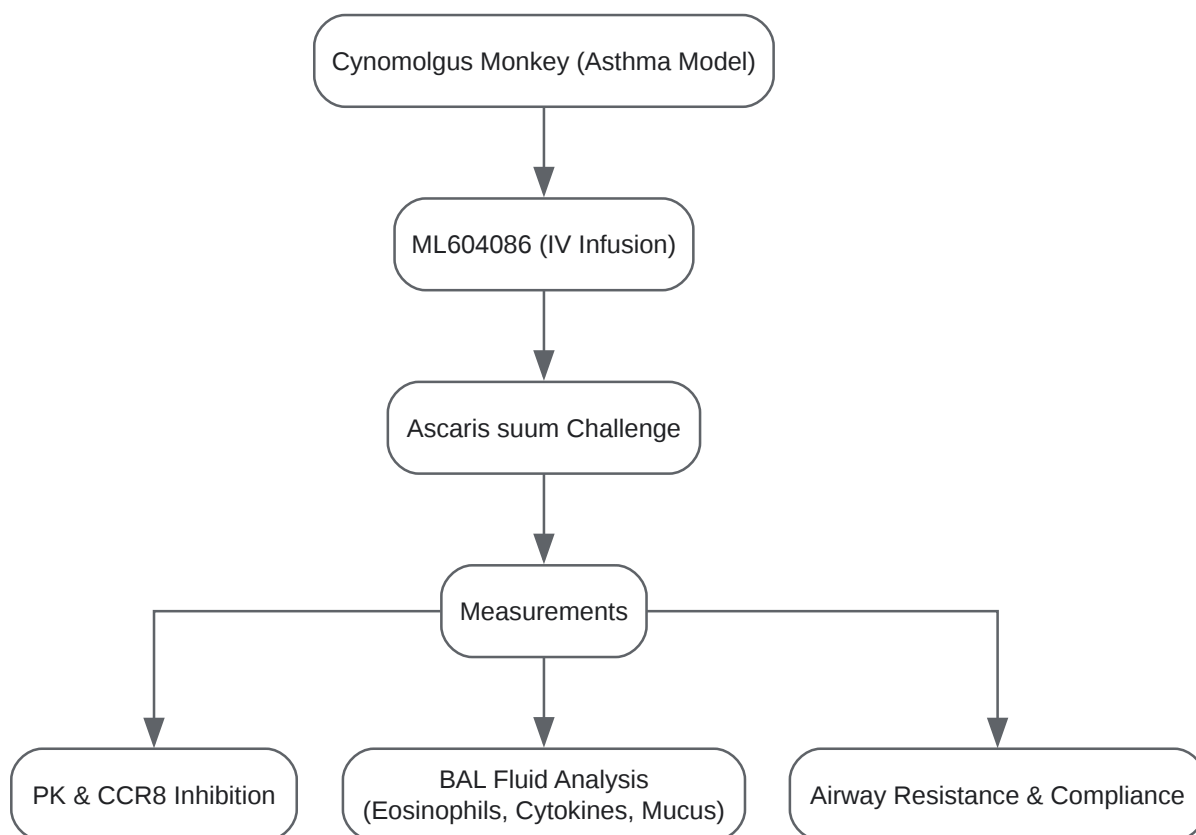
Compound	Oral Bioavailability	Species
ML604086	Poor (F=2%)[8]	Rat
AZ084	Good (>70%)[1]	Rat

The poor oral bioavailability of **ML604086** limits its potential for oral administration, whereas AZ084's favorable pharmacokinetic profile in rats suggests its suitability for oral dosing.[1][8]

Experimental Protocols

ML604086: Primate Model of Asthma

- Model: Cynomolgus monkeys with allergic asthma induced by *Ascaris suum* antigen challenge.[5][6][7]
- Dosing: **ML604086** administered via intravenous infusion.[5][6][7]
- Endpoints:
 - Pharmacokinetics and systemic CCR8 inhibition (measured by CCL1 binding to circulating T-cells).[5][6][7]
 - Inflammatory cell counts (e.g., eosinophils) in bronchoalveolar lavage (BAL) fluid.[5][6][7]
 - Levels of Th2 cytokines (IL-4, IL-5, IL-13) and mucus in BAL fluid.[5][6][7]
 - Airway resistance and compliance measured before and after allergen challenge and in response to methacholine.[5][6][7]



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Figure 3. Experimental workflow for **ML604086** in a primate asthma model.

AZ084: Mouse Tumor Model

- Model: C57BL/6 mice with subcutaneous LLC tumors.[1]
- Dosing: AZ084 administered intraperitoneally every third day.[1]
- Endpoints:
 - Inhibition of Treg differentiation.[1]
 - Reduction in the number of CD4+Foxp3+ Tregs in the lungs.[1]
 - Inhibition of tumor cell colonization and metastasis in the lungs.[1]
 - Quantification of lung metastatic nodules.

Conclusion

ML604086 and AZ084 are both inhibitors of the CCR8 receptor but exhibit distinct pharmacological profiles and have been evaluated in different therapeutic contexts. **ML604086**, a selective CCR8 inhibitor with poor oral bioavailability, was found to be ineffective in a primate model of asthma despite high target engagement.^{[5][6][7][8]} In contrast, AZ084, a potent, orally bioavailable allosteric antagonist of CCR8, has shown promising anti-tumor efficacy in a mouse model by modulating the tumor microenvironment through the inhibition of Treg differentiation.^[1]

The available data suggests that while CCR8 remains a target of interest, the therapeutic success of its inhibitors may be highly dependent on the specific disease indication and the pharmacological properties of the compound. The contrasting results between **ML604086** in asthma and AZ084 in oncology highlight the need for further research to fully elucidate the role of the CCL1-CCR8 axis in different pathologies and to develop optimized inhibitors for specific therapeutic applications. Future head-to-head studies in various disease models will be crucial for a definitive comparison of the efficacy of these and other CCR8 inhibitors.

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